
(R)-1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride: is a chiral amine compound with a phenethylamine backbone It is characterized by the presence of two methoxy groups attached to the benzene ring and an amine group at the end of the propyl chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with a suitable amine, such as ®-1-phenylethylamine, in the presence of a reducing agent like sodium triacetoxyborohydride.
Hydrochloride Salt Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: The amine group can be reduced to form the corresponding alkane.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or quinones.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted phenethylamines.
科学研究应用
Chemistry:
Synthesis of Chiral Ligands: The compound can be used as a building block for the synthesis of chiral ligands in asymmetric catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Biology and Medicine:
Pharmacological Studies: The compound is studied for its potential effects on the central nervous system, including its role as a precursor to neurotransmitters.
Drug Development: It is explored as a potential lead compound for the development of new therapeutic agents.
Industry:
Chemical Manufacturing: Used in the production of fine chemicals and pharmaceuticals.
Material Science: Investigated for its potential use in the synthesis of novel materials with specific properties.
作用机制
The mechanism of action of ®-1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride involves its interaction with various molecular targets. The compound can act as a precursor to neurotransmitters, influencing the central nervous system. It may also interact with specific receptors or enzymes, modulating their activity and leading to physiological effects.
相似化合物的比较
(S)-1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
3,4-Dimethoxyphenethylamine: Lacks the chiral center and has different pharmacological properties.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A structurally related compound with potential bioactive properties.
Uniqueness: The presence of the chiral center in ®-1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride imparts unique stereochemical properties, which can influence its interaction with biological targets and its overall pharmacological profile.
属性
CAS 编号 |
2061996-87-8 |
|---|---|
分子式 |
C11H18ClNO2 |
分子量 |
231.72 g/mol |
IUPAC 名称 |
(1R)-1-(3,4-dimethoxyphenyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3;/h5-7,9H,4,12H2,1-3H3;1H/t9-;/m1./s1 |
InChI 键 |
SEUUTSPOQSQOPW-SBSPUUFOSA-N |
手性 SMILES |
CC[C@H](C1=CC(=C(C=C1)OC)OC)N.Cl |
规范 SMILES |
CCC(C1=CC(=C(C=C1)OC)OC)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


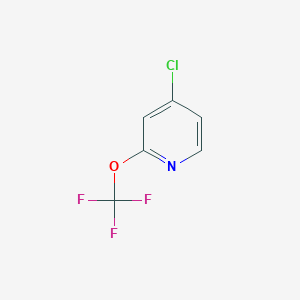



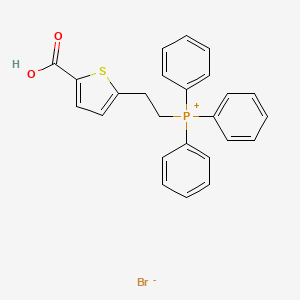

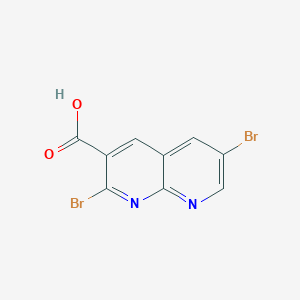
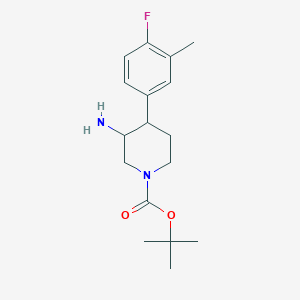
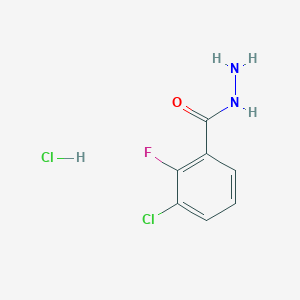
![[1-methyl-2-[(E)-(phenylcarbamoylhydrazinylidene)methyl]pyridin-1-ium-3-yl] N,N-dimethylcarbamate](/img/structure/B13145340.png)


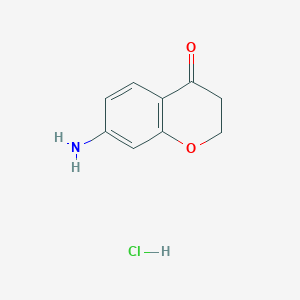
![5-Benzyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine](/img/structure/B13145361.png)
